molecular formula C18H13ClN2O4 B12922555 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one

3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one

Cat. No.: B12922555
M. Wt: 356.8 g/mol
InChI Key: RPPRWFBIVBRZQT-UDIJICLVSA-N
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Description

3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one is a synthetic organic compound that belongs to the oxazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Substitution reactions: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups can be done via nucleophilic substitution reactions.

    Imination: The imino group can be introduced through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imino group.

    Reduction: Reduction reactions can target the oxo group or the imino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-2-imino-5-(2-phenyl)-oxazolidin-4-one
  • 3-(2-Bromophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one
  • 3-(2-Chlorophenyl)-2-imino-5-(2-(4-hydroxyphenyl)-2-oxoethylidene)oxazolidin-4-one

Uniqueness

3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one is unique due to the specific combination of substituents on the oxazolidinone ring. The presence of both the 2-chlorophenyl and 4-methoxyphenyl groups may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

(5Z)-3-(2-chlorophenyl)-2-imino-5-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazolidin-4-one

InChI

InChI=1S/C18H13ClN2O4/c1-24-12-8-6-11(7-9-12)15(22)10-16-17(23)21(18(20)25-16)14-5-3-2-4-13(14)19/h2-10,20H,1H3/b16-10-,20-18?

InChI Key

RPPRWFBIVBRZQT-UDIJICLVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(C(=N)O2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2C(=O)N(C(=N)O2)C3=CC=CC=C3Cl

Origin of Product

United States

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